![molecular formula C15H17ClN4O2S2 B3008395 N-[{[4-烯丙基-5-(烯丙基硫代)-4H-1,2,4-三唑-3-基]甲基}-4-氯苯磺酰胺 CAS No. 338422-31-4](/img/structure/B3008395.png)

N-[{[4-烯丙基-5-(烯丙基硫代)-4H-1,2,4-三唑-3-基]甲基}-4-氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

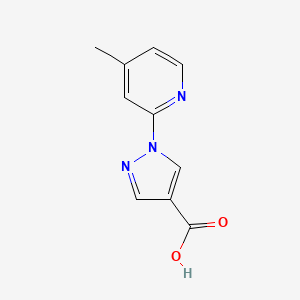

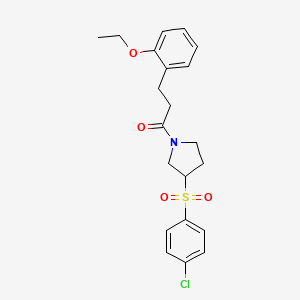

The compound "N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of a 1,2,4-triazole ring, a moiety known for its anticancer properties, as well as the allyl groups which could contribute to its biological activity.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with an appropriate phenylglyoxal hydrate in glacial acetic acid . This method has been used to create a series of novel compounds with variations in the aryl moiety, which significantly affects their biological activity. For instance, the introduction of a naphthyl moiety has been shown to enhance anticancer activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, reveals that the indazole system is almost planar and nearly perpendicular to the allyl chain . Such structural features can influence the interaction of these compounds with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" are not detailed in the provided papers, the reactivity of the sulfonamide group and the triazole ring are well-known. The sulfonamide group can engage in hydrogen bonding, which is essential for its biological activity, and the triazole ring can participate in various chemical reactions due to its three nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents like trifluoromethyl groups can affect the lipophilicity and metabolic stability of these compounds . The metabolic stability of certain derivatives has been enhanced by the introduction of specific aryl moieties, which is an important consideration for drug development .

科学研究应用

药物开发中的三唑衍生物

新型三唑衍生物专利综述 (2008 – 2011)

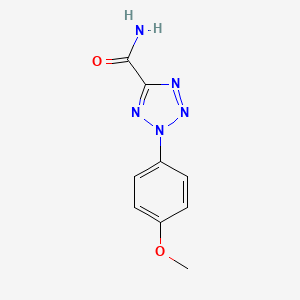

三唑因其广泛的生物活性而被认为在新药开发中发挥着重要作用。它们的结构变异提供了创造具有抗炎、抗菌、抗肿瘤和抗病毒特性的新药的潜力。三唑衍生物的制备是一个重点,需要考虑可持续性和绿色化学实践的新型、更有效的方法。新发疾病和耐药细菌的挑战强调了开发新原型以解决这些问题的重要性 (Ferreira et al., 2013)。

抗菌和抗真菌活性

新型 1,2,4-三唑衍生物的生物学特征

对具有生物活性的 1,2,4-三唑的探索已经发现了具有抗菌、抗真菌、抗氧化和抗炎活性的化合物。该综述重点介绍了 1,2,4-三唑衍生物在解决各种疾病方面的潜力,并强调了持续的化学建模和合成对于发现新的治疗剂的重要性 (Ohloblina, 2022)。

合成和化学性质

1,4-二取代-1,2,3-三唑的合成路线

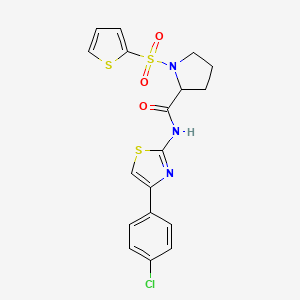

该综述讨论了 1,4-二取代-1,2,3-三唑的各种合成路线,突出了它们在药物化学和药物发现中的重要性。与 1,2,3-三唑相关的生物活性的多样性突出了它们作为支架在开发新的生物活性化合物中的潜力 (Kaushik et al., 2019)。

超越制药的应用

精细有机合成中的氨基-1,2,4-三唑

该综述总结了 3-和 4-氨基-1,2,4-三唑作为精细有机合成工业中的基本原料的工业用途。它们在生产农产品、药品、染料、高能材料和防腐添加剂中的应用展示了三唑衍生物超越制药应用的多功能性,突出了它们在各个行业中的作用 (Nazarov et al., 2021)。

属性

IUPAC Name |

4-chloro-N-[(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S2/c1-3-9-20-14(18-19-15(20)23-10-4-2)11-17-24(21,22)13-7-5-12(16)6-8-13/h3-8,17H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPVVWMGPNAERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)